rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound belonging to the bicyclo[3.3.1]nonane family. This class of compounds is known for its unique structural features and significant biological activities. The bicyclo[3.3.1]nonane scaffold is prevalent in many natural products and synthetic molecules, making it an attractive target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[3.3.1]nonane core. Subsequent functionalization steps, such as hydroxylation and esterification, are employed to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of biocatalysts, such as enzymes from vegetables like carrots and parsnips, has also been explored for the stereoselective biotransformation of bicyclo[3.3.1]nonane derivatives .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[3.3.1]nonane scaffold, such as ketones, alcohols, and halogenated compounds. These derivatives are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand for receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: Another derivative of the bicyclo[3.3.1]nonane scaffold, known for its stereoselective biotransformation properties.
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis for its regio-, chemo-, and stereoselectivity.
The uniqueness of this compound lies in its specific functional groups and their impact on its biological and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1384289-79-5 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-14-9(13)10-3-2-8(12)7(4-10)5-11-6-10/h7-8,11-12H,2-6H2,1H3/t7-,8-,10-/m0/s1 |
InChI Key |
BXIUEYCXMYYKHP-NRPADANISA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H]([C@@H](C1)CNC2)O |
Canonical SMILES |
COC(=O)C12CCC(C(C1)CNC2)O |
Purity |
95 |
Origin of Product |
United States |
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